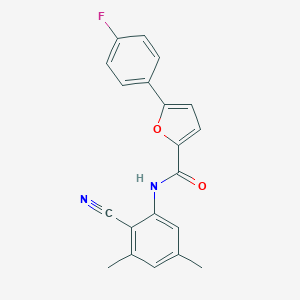
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of cyano, dimethylphenyl, and fluorophenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the dimethylphenyl and fluorophenyl groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a role in binding to molecular targets, while the furan ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3,5-dimethylphenyl)-5-phenyl-2-furamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-chlorophenyl)-2-furamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-methylphenyl)-2-furamide: The presence of a methyl group instead of fluorine could influence its interactions with molecular targets.
Uniqueness
The presence of the fluorophenyl group in “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” might confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and altered metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C20H15FN2O2 |
|---|---|
Molecular Weight |
334.3g/mol |
IUPAC Name |
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O2/c1-12-9-13(2)16(11-22)17(10-12)23-20(24)19-8-7-18(25-19)14-3-5-15(21)6-4-14/h3-10H,1-2H3,(H,23,24) |
InChI Key |
HUFVTNYUOWEQHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
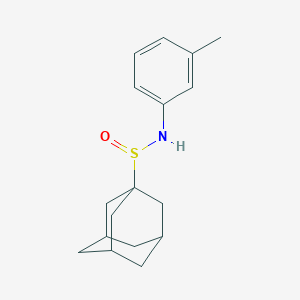
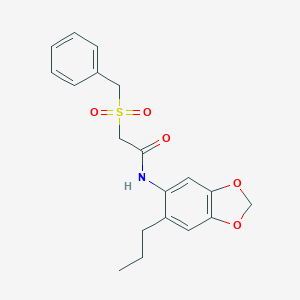
![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)
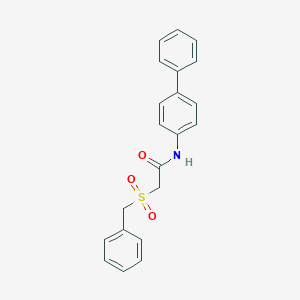
![N-[2-(2,3-dichlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B496667.png)
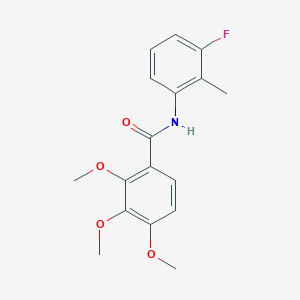
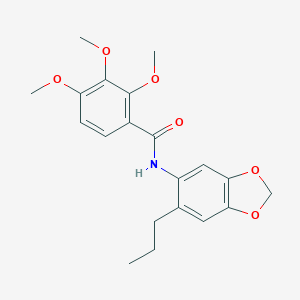


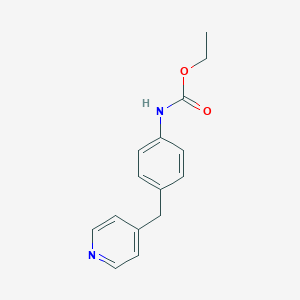
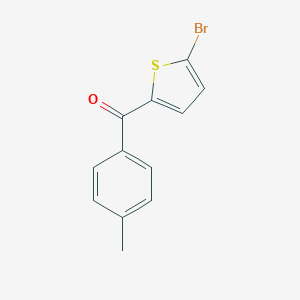
![2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B496679.png)
![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)
